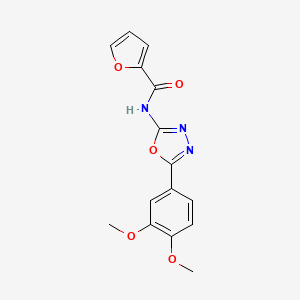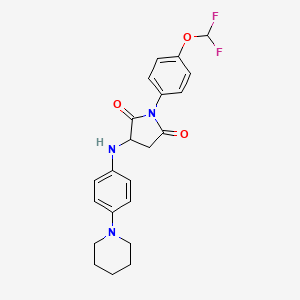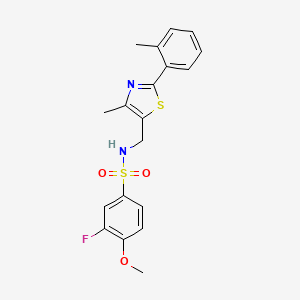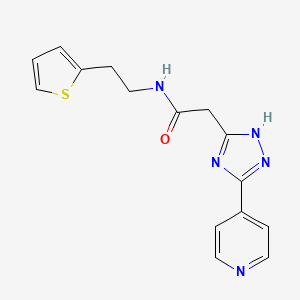![molecular formula C22H21N5O2 B2510248 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide CAS No. 900008-73-3](/img/structure/B2510248.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include hydrolysis, cyclization, and treatment with substituted anilines . Additionally, compounds with similar structures have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Insecticidal and Antibacterial Potential
Research by Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of compounds closely related to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide. These compounds showed effectiveness against Pseudococcidae insects and selected microorganisms, indicating potential applications in pest control and microbial infection management Deohate & Palaspagar, 2020.
Neuroinflammation PET Imaging
Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, which showed subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including analogues of this compound, were used for positron emission tomography (PET) imaging in neuroinflammation studies Damont et al., 2015.
Anticancer Agents
Hafez et al. (2016) investigated novel pyrazole derivatives with structural similarities to this compound for their potential as anticancer agents. These compounds exhibited higher anticancer activity compared to standard drugs like doxorubicin, especially against specific cancer cell lines Hafez, El-Gazzar, & Al-Hussain, 2016.
Antimicrobial Activity
Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which demonstrated significant antibacterial activity. These compounds, structurally related to this compound, could potentially be used as antibacterial agents Azab, Youssef, & El-Bordany, 2013.
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-13-5-7-17(9-15(13)3)21(28)25-26-12-23-20-19(22(26)29)11-24-27(20)18-8-6-14(2)16(4)10-18/h5-12H,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDIQCZGZJSAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)


![2-((7-((3-fluoro-4-methylphenyl)amino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2510171.png)
![Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2510172.png)
![(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2510173.png)



![1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2510178.png)



![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2510183.png)